2-(3-Fluorophenyl)-5-fluorobenzoic acid
CAS No.: 1183184-33-9
VCID: VC11708012
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(3-Fluorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids. This compound features a benzoic acid core substituted with two fluorine atoms, one on the phenyl ring and another on the benzoic acid ring. Fluorinated aromatic compounds like this are of significant interest in medicinal chemistry, materials science, and agrochemical research due to their unique physicochemical properties and biological activities. Synthesis PathwaysThe synthesis of 2-(3-Fluorophenyl)-5-fluorobenzoic acid generally involves multi-step organic reactions, starting with fluorinated benzene derivatives. A typical route may include:
Applications and RelevanceFluorinated compounds like 2-(3-Fluorophenyl)-5-fluorobenzoic acid are widely studied for their potential applications:
Safety ConsiderationsFluorinated compounds can exhibit varying levels of toxicity depending on their bioavailability and metabolic pathways. Proper handling and safety protocols are essential during synthesis and application. |
---|---|
CAS No. | 1183184-33-9 |
Product Name | 2-(3-Fluorophenyl)-5-fluorobenzoic acid |
Molecular Formula | C13H8F2O2 |
Molecular Weight | 234.20 g/mol |
IUPAC Name | 5-fluoro-2-(3-fluorophenyl)benzoic acid |
Standard InChI | InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) |
Standard InChIKey | RPZHPQYMSZPIAW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)O |
PubChem Compound | 46312313 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume